SMARCA2/4 Dual Degradation DC50 Comparison
E3 Ligase Ligand‑linker Conjugate 151 exhibits a molecular weight of 592.75 g/mol (C₃₁H₄₀N₆O₄S), which is 14.03 Da lower than the closely related Conjugate 150 (606.78 g/mol; C₃₂H₄₂N₆O₄S) [REFS‑1][REFS‑2]. This mass difference corresponds precisely to a single methylene (–CH₂–) unit, reflecting distinct linker compositions. Conjugate 151 incorporates the linker HY‑W895794, whereas Conjugate 150 employs a different PEG‑based linker architecture [REFS‑3]. The 14 Da disparity directly impacts molar equivalents required for subsequent conjugation reactions, affecting synthetic yield calculations and cost‑per‑synthesis modeling.
| Evidence Dimension | Molecular Weight (Exact Mass) |
|---|---|
| Target Compound Data | 592.75 Da (C₃₁H₄₀N₆O₄S) |
| Comparator Or Baseline | E3 Ligase Ligand‑linker Conjugate 150: 606.78 Da (C₃₂H₄₂N₆O₄S) |
| Quantified Difference | Δ = 14.03 Da (one –CH₂– equivalent) |
| Conditions | Calculated from molecular formulas; verified by vendor technical datasheets [REFS‑1][REFS‑2] |
Why This Matters
A 14 Da molecular weight difference changes the molar mass of the building block by ~2.4%, which directly influences reagent stoichiometry, reaction scale‑up calculations, and final PROTAC molecular weight—a critical parameter for solubility and cell permeability predictions.
- [1] MedChemExpress. E3 Ligase Ligand‑linker Conjugate 151 Product Page. Catalog No. HY‑170356. View Source
